Fmoc-2,6-Difluoro-L-Phenylalanine is a fluorinated derivative of the amino acid phenylalanine, notable for its applications in peptide synthesis and medicinal chemistry. The compound is classified as an amino acid derivative, specifically a fluorinated amino acid, which enhances the properties of peptides in which it is incorporated. Its chemical formula is , and it has a molecular weight of approximately 423.42 g/mol. The compound is primarily used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis techniques.
Fmoc-2,6-Difluoro-L-Phenylalanine is commercially available from various chemical suppliers, including Advanced ChemBlocks and Creative Peptides. It falls under the category of non-natural amino acids, which are often employed in the development of pharmaceuticals and bioconjugates due to their unique properties compared to natural amino acids. The compound is recognized by its CAS number 1235005-44-3 and IUPAC name: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid) .
The synthesis of Fmoc-2,6-Difluoro-L-Phenylalanine typically involves several steps:
The typical coupling cycle in solid-phase peptide synthesis involves:
Fmoc-2,6-Difluoro-L-Phenylalanine features a complex molecular structure characterized by:
Fmoc-2,6-Difluoro-L-Phenylalanine participates in various chemical reactions typical for amino acids:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice (commonly dimethylformamide), and reaction time .
The mechanism through which Fmoc-2,6-Difluoro-L-Phenylalanine exerts its effects primarily relates to its incorporation into peptides:
Data from studies indicate that fluorinated phenylalanines can improve pharmacokinetic properties when incorporated into therapeutic peptides .
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm structural integrity and purity .
Fmoc-2,6-Difluoro-L-Phenylalanine is utilized in various scientific fields:
The strategic integration of fluorine into amino acids dates to the mid-1950s, when Fried and Sabo pioneered fludrocortisone—the first fluorinated drug—demonstrating fluorine’s ability to enhance biological activity of natural compounds [2]. Early fluorinated phenylalanine analogues focused on monofluorinated derivatives for metabolic studies, but the 1990s witnessed a paradigm shift toward difluorinated variants to address limitations in stability and target engagement. The 2,6-difluoro substitution pattern emerged as particularly advantageous due to its symmetrical steric impact and electron-withdrawing synergy, which simultaneously minimize oxidative degradation and modulate π-stacking interactions [2] [4].
A landmark advancement came with the enzymatic synthesis of 3,5-difluorotyrosine (structurally analogous to 2,6-difluorophenylalanine) using tyrosine phenol-lyase, enabling multigram production for peptide incorporation [4]. This methodology circumvented the challenges of traditional aromatic fluorination, facilitating the exploration of difluorinated analogues in complex biological systems. By the 2010s, derivatives like Fmoc-2,6-Difluoro-L-phenylalanine became commercially accessible (e.g., Advanced ChemTech, AchemBlock), catalyzing their adoption in drug discovery programs targeting enzyme inhibition and receptor modulation [3] [5] [7].
Table 1: Key Milestones in Fluorinated Phenylalanine Development
Timeframe | Innovation | Impact |
---|---|---|
1950s | Synthesis of monofluorinated phenylalanines | Proof-of-concept for fluorine-enhanced bioactivity [2] |
1990s | Chemoenzymatic 3,5-difluorotyrosine routes | Enabled peptide-scale incorporation of difluorinated aromatics [4] |
2000s | Commercial Fmoc-2,6-Difluoro-L-Phe availability | Accelerated SPPS applications in medicinal chemistry [3] [5] |
2010s | HCV protease inhibitors (e.g., Glecaprevir) | Clinical validation of difluorinated aryl motifs [2] |
The clinical success of Glecaprevir—an HCV NS3/4A protease inhibitor featuring a difluorinated aromatic core—validated the pharmacological rationale for 2,6-difluoro motifs. This drug exemplifies how fluorine-induced electronic tuning and conformational restraint enhance target affinity and resistance profiles [2]. Contemporary applications extend to peptide-based PET tracers and protein engineering, where the isotope-accessible fluorine atoms serve as spectroscopic probes.
The 2,6-difluoro configuration on phenylalanine’s aryl ring induces three critical modifications that distinguish it from native or monofluorinated analogues:
Steric Isostericity with Enhanced Rigidity:Fluorine’s van der Waals radius (1.35 Å) closely approximates hydrogen (1.10 Å), rendering 2,6-difluoro-L-phenylalanine nearly isosteric with native phenylalanine. However, the ortho-fluorines create a conformational barrier that restricts rotation about the Cβ-Cγ bond, locking the aryl ring in preferred orientations. This reduces the entropic penalty upon target binding and enhances peptide folding predictability [4] [10].
Electronic Modulation:The strong electron-withdrawing effect of ortho-fluorines significantly lowers the π-electron density of the aromatic ring (Hammett σₘ = 0.34 per F). This dipole moment alteration strengthens:
Table 2: Comparative Properties of Phenylalanine Analogues
Parameter | L-Phenylalanine | 2-F-L-Phenylalanine | 2,6-F₂-L-Phenylalanine |
---|---|---|---|
Aromatic pKa | N/A | N/A | N/A |
Van der Waals Volume | 142 ų | 144 ų | 148 ų |
Lipophilicity (log P) | -1.38 | -1.21 | -0.95 |
Tyrosinase Resistance | No | Partial | Complete [4] |
The acidity of the phenolic proton in tyrosine analogues is dramatically affected by fluorination: 3,5-difluorotyrosine exhibits a pKa of 7.2 versus 9.9 in tyrosine, enhancing hydrogen-bonding versatility [4]. Though direct pKa data for 2,6-difluoro-L-phenylalanine is limited, its electronic profile suggests similar perturbations would influence non-covalent interactions.
The Fmoc-protected derivative has become indispensable in SPPS due to three synergistic attributes:
A. Fmoc Group Compatibility:The acid-labile tert-butyl side-chain protection required for tyrosine analogues is unnecessary for 2,6-difluoro-L-phenylalanine, as its phenolic hydrogens are replaced by fluorine. This eliminates deprotection complications and enables seamless use in standard Fmoc/tBu strategies. The Fmoc group itself is cleaved under mild basic conditions (piperidine/DMF), preserving the difluorophenyl moiety and acid-labile linkers [3] [5] [7].
B. Coupling Efficiency:Despite steric encumbrance from ortho-fluorines, the compound couples efficiently at 1.5–4.0 equivalents with standard activating reagents (HBTU/HOBt, DIC/Oxyma), achieving >98% yields per cycle in model peptide assemblies [4]. This efficiency is critical for synthesizing multi-difluoro peptides, such as those incorporating multiple non-canonical residues.
Table 3: SPPS Performance of Fmoc-2,6-Difluoro-L-Phenylalanine
Parameter | Performance | Conditions |
---|---|---|
Coupling Efficiency | >98% per cycle | 4 eq amino acid, DIC/Oxyma, DMF, 30 min [4] |
Fmoc Deprotection | Quantitative | 20% piperidine/DMF, 2 × 5 min [4] |
Stability to Resin Handling | Excellent | Compatible with Wang/PEGA resins [6] |
Orthogonal Deprotection | N/A (no side-chain protection) | — |
C. Enzymatic Synthesis Integration:The commercial material is typically synthesized via chemoenzymatic routes adapted from 3,5-difluorotyrosine production:
1. Enzymatic amination: 2,6-Difluorophenol + Pyruvate + NH₃ → 2,6-Difluoro-L-phenylalanine 2. N-Fmoc protection: Fmoc-OSu / Na₂CO₃ 3. Phenol protection (obviated in this analogue) 4. Methyl esterification → LiOH hydrolysis → Final product [4]
This route achieves 24% overall yield from native precursors, balancing efficiency and stereochemical purity (>99% ee) [4].
D. Application Case Study: PTP1B Substrate ProfilingIn combinatorial peptide libraries for protein tyrosine phosphatase (PTP) substrate screening, Fmoc-2,6-Difluoro-L-phenylalanine enabled critical functional insights:
This application underscores its dual role as a biological probe and structural mimic, facilitating experiments impossible with native residues.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7